(R)-2-Methylpiperidine

概述

描述

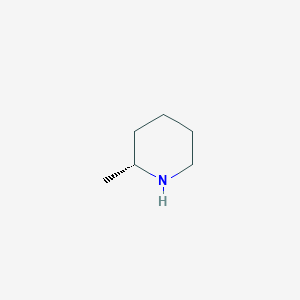

®-2-Methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group attached to the second carbon atom in the piperidine ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the “right-handed” form. ®-2-Methylpiperidine is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions: ®-2-Methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 2-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the cyclization of N-methyl-1,5-diaminopentane under acidic conditions.

Industrial Production Methods: In industrial settings, ®-2-Methylpiperidine is often produced via catalytic hydrogenation of 2-methylpyridine. This process typically employs high pressure and temperature conditions to achieve efficient conversion. The use of chiral catalysts can help in obtaining the desired enantiomer with high enantiomeric purity.

化学反应分析

Stereoselective Hydroxylation Catalyzed by Cytochrome P450 Enzymes

(R)-2-Methylpiperidine undergoes regioselective and stereoselective hydroxylation at the C4 position via cytochrome P450 (CYP450) enzymes. MaCYP71BG22 , a CYP450 hydroxylase identified in mulberry leaves, specifically catalyzes this reaction to produce (2R,4R)-2-methylpiperidin-4-ol , a precursor in the biosynthesis of 1-deoxynojirimycin (DNJ) .

Reaction Mechanism and Conditions

-

Catalyst : MaCYP71BG22 (wild-type and mutant G460E).

-

Substrate : this compound.

-

Product : (2R,4R)-2-Methylpiperidin-4-ol with >99% enantiomeric excess .

-

Key Findings :

Table 1: Kinetic Parameters of MaCYP71BG22 and G460E Mutant

| Enzyme | (μM) | (min⁻¹) | (μM⁻¹·min⁻¹) |

|---|---|---|---|

| Wild-type | 12.3 ± 1.2 | 4.7 ± 0.3 | 0.38 ± 0.04 |

| G460E Mutant | 9.8 ± 0.9 | 5.2 ± 0.4 | 0.53 ± 0.05 |

Hydrogen-Borrowing [5 + 1] Annulation

-

Substrates : this compound (amine), γ-hydroxyketones (carbonyl partners).

-

Catalyst : Iridium(III) complexes.

-

Conditions : Water as solvent, 80–100°C.

-

Mechanism :

-

Stereochemical Outcome : High enantioselectivity (up to 95% ee) due to water-mediated racemization suppression .

Table 2: Representative Annulation Products

| Substrate Pair | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| γ-Hydroxyketone + this compound | [Ir(COD)Cl]₂ | 78 | 92 |

| γ-Hydroxyaldehyde + this compound | [Cp*IrCl₂]₂ | 65 | 88 |

Role in Organocatalytic Processes

Though not directly studied, the methyl group in this compound may influence organocatalytic reactions such as aza-Michael additions. For instance, unsubstituted piperidine catalyzes Knoevenagel condensations via iminium ion intermediates . The steric and electronic effects of the C2 methyl group could modulate reactivity in analogous systems.

Environmental and Structural Influences on Reactivity

科学研究应用

Pharmaceutical Applications

(R)-2-Methylpiperidine is integral in the synthesis of several pharmaceuticals due to its ability to enhance biological activity and selectivity.

Key Pharmaceutical Applications:

- Antipsychotics: The compound serves as a precursor for synthesizing antipsychotic medications, such as Melperone and other piperidine derivatives that exhibit significant pharmacological activities .

- Alzheimer's Disease Treatment: It is involved in the synthesis of donepezil, a widely used drug for Alzheimer's disease, showcasing its importance in neuropharmacology .

- Antiparasitic Agents: Research has demonstrated that derivatives of this compound exhibit enhanced repellent effects against mosquitoes, making it valuable in developing new insect repellents like SS220, which shows efficacy comparable to traditional repellents like DEET .

Synthetic Applications

The compound is also crucial in organic synthesis, where it acts as a chiral auxiliary or a building block in various synthetic pathways.

Synthetic Pathways:

- Chiral Synthesis: this compound is used in asymmetric synthesis, allowing the production of enantiomerically pure compounds. For instance, it has been employed in the synthesis of various piperidine derivatives through techniques such as hydrogenation and cyclization .

- Intermediate for Complex Molecules: It serves as an intermediate in the synthesis of complex molecules, including those used in treating cardiovascular diseases and other health conditions .

Case Study 1: Synthesis of Donepezil

A study highlighted the use of this compound in synthesizing donepezil through a multi-step process involving selective hydrogenation and functionalization. The resulting compound demonstrated high efficacy and selectivity for acetylcholinesterase inhibition, which is crucial for Alzheimer's treatment .

Case Study 2: Development of SS220

In developing SS220, researchers utilized this compound to create an effective arthropod repellent. The study involved a three-step synthesis that included chiral resolution and comparative efficacy tests against common mosquito species. The results indicated that SS220 was as effective as DEET in repelling mosquitoes, showcasing the compound's potential beyond pharmaceuticals into public health applications .

Data Tables

作用机制

The mechanism of action of ®-2-Methylpiperidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

(S)-2-Methylpiperidine: The enantiomer of ®-2-Methylpiperidine with a “left-handed” configuration.

2,6-Dimethylpiperidine: A piperidine derivative with two methyl groups at the second and sixth positions.

Piperidine: The parent compound without any methyl substitution.

Uniqueness: ®-2-Methylpiperidine is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities compared to its (S)-enantiomer and other piperidine derivatives. This stereochemistry can influence the compound’s binding affinity and selectivity for various molecular targets, making it valuable in asymmetric synthesis and chiral drug development.

生物活性

(R)-2-Methylpiperidine is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C6H13N

- Molecular Weight : 99.18 g/mol

- Structure : The compound features a six-membered saturated ring containing one nitrogen atom, with a methyl group attached to the second carbon.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Neuroprotective Effects : Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering neuroprotective benefits in conditions such as Parkinson's disease and other neurodegenerative disorders .

- Antineoplastic Properties : Some studies suggest that this compound may affect apoptotic pathways, particularly through modulation of caspase activity, which is crucial in cancer therapy .

- Antimicrobial Activity : The compound has shown promise in inhibiting various bacterial strains, indicating potential as an antimicrobial agent .

The biological effects of this compound can be attributed to its interactions with various biological targets:

- Ion Channels : It has been shown to modulate voltage-gated ion channels, which play critical roles in neuronal excitability and neurotransmitter release. This modulation can lead to local anesthetic and anticonvulsant effects .

- Enzyme Inhibition : The compound exhibits inhibitory activity against several enzymes, including kinases and proteases, which are involved in cancer progression and inflammation .

- Receptor Interaction : this compound interacts with G-protein-coupled receptors (GPCRs), influencing signaling pathways that regulate mood and cognition .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound involved animal models of Parkinson's disease. The results indicated significant improvements in motor functions and reduced neurodegeneration markers when administered the compound. This suggests its potential utility in treating neurodegenerative diseases .

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase-3 pathways. This activity highlights its potential as a candidate for further development in cancer therapeutics .

属性

IUPAC Name |

(2R)-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWUEBIEOFQMSS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348446 | |

| Record name | (R)-2-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-95-8 | |

| Record name | (R)-2-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (R)-2-Methylpiperidine contribute to the development of CXCR4 inhibitors, and what are the implications of such inhibition?

A1: Research indicates that incorporating this compound into the structure of noncyclam compounds can yield potent CXCR4 inhibitors []. These inhibitors exhibit binding affinity to CXCR4, a chemokine receptor implicated in various physiological and pathological processes, including cancer cell metastasis and HIV infection. Specifically, the study highlighted the (R,R) isomer of a noncyclam compound incorporating this compound as demonstrating significant potency in inhibiting CXCR4, comparable to the known CXCR4 inhibitor AMD3100 []. This inhibition impacted glioma-initiating cells (GICs), decreasing the proportion of CD44+ cells in glioblastoma multiform neurospheres in vitro []. Furthermore, these CXCR4 inhibitors impeded the cells' ability to initiate orthotopic tumors in immunocompromised mice [], suggesting potential therapeutic applications.

Q2: Can you elaborate on the use of this compound in synthesizing analogues of naturally occurring alkaloids and their biological significance?

A2: this compound serves as a key starting material in the synthesis of enantiomerically pure C8c–C15 monoseco analogues of the alkaloids cryptopleurine and julandine []. These alkaloids, found in plants, possess potent biological activities, including antitumor properties. The synthesized analogues, incorporating this compound, demonstrated dramatically reduced cytotoxicity compared to the parent alkaloids while retaining potent anti-angiogenic activity []. This finding highlights the potential of using this compound as a building block for developing safer and more targeted therapeutic agents.

Q3: How does the use of this compound contribute to the development of novel imine reductases (IREDs) and their applications in chiral amine synthesis?

A3: Research explored the use of this compound as a substrate to characterize novel IREDs discovered through bacterial protein-sequence space analysis []. The study characterized 20 new IREDs, demonstrating their ability to catalyze the reduction of cyclic imines, including those derived from this compound, to produce chiral amines []. This research highlights the utility of this compound in identifying and characterizing novel enzymes with potential applications in the synthesis of enantiomerically pure compounds, which are essential building blocks for various pharmaceuticals and other biologically active molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。